molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide CAS No. 1995558-09-2

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide

Cat. No.: B2415960
CAS No.: 1995558-09-2
M. Wt: 213.2
InChI Key: WZSGVQGAWLVVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Scientific Research Applications

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide has several scientific research applications:

Future Directions

The future directions for “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” and related compounds could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Chemical Reactions Analysis

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide can be compared with other tetrazole-containing compounds, such as:

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSGVQGAWLVVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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